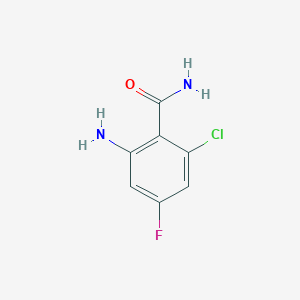

2-Amino-6-chloro-4-fluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFN2O |

|---|---|

Molecular Weight |

188.59 g/mol |

IUPAC Name |

2-amino-6-chloro-4-fluorobenzamide |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H2,11,12) |

InChI Key |

XHORBXSIXWQFND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)N)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Chloro 4 Fluorobenzamide

Precursor-Based Synthesis Approaches

These methods begin with precursors that already contain the core benzamide (B126) structure or a closely related functional group, which is then modified to yield the final product.

One common pathway to 2-Amino-6-chloro-4-fluorobenzamide involves the use of halogenated fluorobenzonitriles as starting materials. This process typically involves two key steps: ammoxidation followed by hydrolysis. While specific details on the direct synthesis from a di-halogenated fluorobenzonitrile are not extensively documented in publicly available literature, the principles of these reactions are well-established in organic chemistry.

The hypothetical pathway would likely start with a compound such as 2,6-dichloro-4-fluorobenzonitrile. The first step, ammoxidation, would introduce an amino group onto the aromatic ring, replacing one of the chloro groups. This is a complex reaction that would require careful control of conditions to achieve regioselectivity. The subsequent hydrolysis of the nitrile group (-CN) would then convert it into a primary amide (-CONH2), yielding the desired this compound.

A more direct and widely utilized method for synthesizing this compound is through the amidation of a corresponding substituted benzoic acid or its more reactive derivative, benzoyl chloride. This approach is advantageous as it builds the amide functionality directly onto a pre-existing aromatic scaffold.

The process typically starts with 2-amino-6-chloro-4-fluorobenzoic acid. This acid is first converted into its more reactive acyl chloride derivative, 2-amino-6-chloro-4-fluorobenzoyl chloride, often using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) (NH3) or an ammonia equivalent to form the final amide product. This two-step, one-pot synthesis is often efficient and provides good yields.

Reaction Scheme:

Activation of Carboxylic Acid: 2-amino-6-chloro-4-fluorobenzoic acid + SOCl₂ → 2-amino-6-chloro-4-fluorobenzoyl chloride

Amidation: 2-amino-6-chloro-4-fluorobenzoyl chloride + NH₃ → this compound

| Starting Material | Reagents | Product |

| 2-amino-6-chloro-4-fluorobenzoic acid | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | This compound |

Nucleophilic aromatic substitution (SNAr) presents another viable synthetic route. This approach would typically involve a di-halogenated fluorobenzamide as the starting material, where one of the halogens is selectively replaced by an amino group.

For instance, a plausible precursor would be 2,6-dichloro-4-fluorobenzamide. In this scenario, one of the chlorine atoms, activated by the electron-withdrawing amide and fluoro groups, can be displaced by a nucleophile like ammonia or an ammonia surrogate. The key challenge in this method is achieving regioselectivity, ensuring that the amino group is introduced at the desired position (C2) without reacting at the other halogenated site (C6). The reaction conditions, including solvent, temperature, and the nature of the nucleophile, would need to be precisely controlled to favor the formation of the desired isomer.

Functional Group Interconversion Strategies

These strategies involve modifying the functional groups on an existing aromatic ring to arrive at the final this compound structure.

This approach focuses on introducing the amino group at a specific position on a chloro-fluorobenzamide scaffold. For example, starting with 2-chloro-6-fluoro-4-nitrobenzamide, a nitro group (-NO2) can be selectively reduced to an amino group (-NH2). The nitro group acts as a placeholder and a directing group, which is then converted to the desired amine in a later step.

Common reducing agents for this transformation include metals like iron, tin, or zinc in an acidic medium, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the amide group or dehalogenation.

| Precursor | Reaction Type | Reagents | Product |

| 2-chloro-6-fluoro-4-nitrobenzamide | Nitro Group Reduction | Fe/HCl or H₂/Pd-C | This compound |

In some synthetic schemes, the halogen and fluorine atoms are introduced at specific stages of the synthesis. For example, one could start with an aminobenzamide and then selectively introduce the chlorine and fluorine atoms.

Direct halogenation of an aminobenzamide can be challenging due to the activating nature of the amino group, which can lead to multiple halogenations and a mixture of products. Therefore, protecting the amino group is often necessary before carrying out the halogenation steps. Once the chlorine and fluorine atoms are in their desired positions, the protecting group is removed to yield the final product.

Advanced Synthetic Strategies and Catalytic Applications

Modern synthetic chemistry offers powerful tools that could potentially streamline the synthesis of complex molecules like this compound. These advanced strategies often involve the use of transition metal catalysts to enable direct functionalization of C-H bonds or the assembly of the molecular scaffold in a single step through multicomponent reactions.

Transition Metal-Catalyzed C-H Functionalization for Amide Bond Formation

Transition metal-catalyzed C-H functionalization has emerged as a transformative approach in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. This strategy can offer a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

In the context of synthesizing this compound, a hypothetical C-H amidation reaction on a 3-chloro-5-fluorobenzamide (B1350729) precursor could be envisioned. This would involve the direct introduction of the amino group at the C-H bond ortho to the chloro substituent. Palladium, rhodium, and copper catalysts are commonly employed for such transformations, often in the presence of a directing group to control regioselectivity.

The following table provides illustrative examples of transition metal-catalyzed C-H amination reactions on aromatic systems, highlighting the potential conditions that could be adapted for the synthesis of this compound.

| Catalyst System | Substrate Type | Nitrogen Source | Typical Conditions | Yield (%) |

| Pd(OAc)₂ / Ligand | Substituted Benzene (B151609) | N-Fluorobenzenesulfonimide | 100-120 °C, Solvent | 60-90 |

| [RhCp*Cl₂]₂ | Phenylacetamide | Dioxazolone | Room Temp to 80 °C, Solvent | 70-95 |

| Cu(OAc)₂ | Aryl Carboxylic Acid | Azide | 80-110 °C, Solvent | 55-85 |

This table is illustrative and based on general literature for C-H amination reactions, not specific to the synthesis of this compound.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer a powerful strategy for the rapid construction of molecular diversity. An MCR approach to this compound could potentially assemble the core benzamide scaffold with the desired substitution pattern in a highly convergent manner.

A hypothetical MCR for this target could involve the reaction of a suitably substituted aniline (B41778), an aldehyde, and an isocyanide in a Ugi-type reaction, followed by subsequent transformations to yield the final product. For instance, a reaction between 4-fluoroaniline, a chloral-like component, and a convertible isocyanide could generate an intermediate that, upon cyclization and functional group manipulation, leads to the desired 2-amino-6-chlorobenzamide (B107074) structure.

The key challenge in designing a successful MCR is the identification of starting materials that will react in the desired sequence and with the correct regiochemistry. The development of a novel MCR for the synthesis of this compound would be a significant contribution to the field of heterocyclic and medicinal chemistry.

Below is a table illustrating the general concept of a multicomponent reaction that could be theoretically applied to the synthesis of substituted benzamides.

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold |

| Ugi Reaction | Amine | Aldehyde | Isocyanide | α-Acylaminoamide |

| Passerini Reaction | Carboxylic Acid | Aldehyde | Isocyanide | α-Acyloxycarboxamide |

| Biginelli Reaction | Urea | Aldehyde | β-Ketoester | Dihydropyrimidinone |

This table represents general multicomponent reactions and does not depict a specific synthesis of this compound.

Chemical Reactivity and Transformational Chemistry of 2 Amino 6 Chloro 4 Fluorobenzamide

Reactions Involving the Aromatic Amino Group

The amino group attached to the aromatic ring is a key site for electrophilic substitution and other transformations, enabling the introduction of new functionalities and the construction of more complex molecular architectures.

The amino group of 2-Amino-6-chloro-4-fluorobenzamide is nucleophilic, meaning it is electron-rich and can react with electron-deficient species known as electrophiles. masterorganicchemistry.com This reactivity is fundamental to many chemical transformations. The lone pair of electrons on the nitrogen atom can attack an electrophile, leading to the formation of a new covalent bond. youtube.com The reactivity of the amino group can be influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Common electrophiles that react with aromatic amines include alkyl halides, acyl halides, and carbonyl compounds. youtube.com These reactions typically result in the substitution of one or more hydrogen atoms of the amino group. The specific products formed depend on the nature of the electrophile and the reaction conditions employed.

Interactive Table: Examples of Nucleophilic Reactions

| Electrophile | Reaction Type | Potential Product Type |

| Alkyl Halide | Alkylation | N-alkylated aminobenzamide |

| Acyl Halide | Acylation | N-acylated aminobenzamide |

| Carbonyl Compound | Schiff Base Formation | Iminobenzamide |

Acylation and sulfonylation are important reactions for the synthesis of derivatives of this compound. Acylation involves the introduction of an acyl group (R-C=O) onto the amino nitrogen, typically by reacting the amine with an acyl halide or anhydride (B1165640). This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Sulfonylation is a similar process where a sulfonyl group (R-SO2) is introduced, usually by reacting the amine with a sulfonyl chloride. These reactions can modify the chemical and biological properties of the parent molecule. For instance, the acylation of an amino group can alter its electronic properties and steric hindrance, which can in turn influence its reactivity in subsequent transformations.

Research has shown that related aminobenzothiazole derivatives can be synthesized through acylation reactions. researchgate.net For example, 2-amino-6-fluorobenzothiazole (B1267395) can be treated with chloroacetyl chloride to yield N-(2-aminobenzothiazolyl-6-fluoro)acetamide. researchgate.net This highlights the general utility of acylation in modifying amino-containing aromatic compounds.

The primary aromatic amino group of this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl). organic-chemistry.org The result is the formation of a diazonium salt, where the amino group is converted into a diazonium group (-N2+).

Diazonium salts are highly versatile intermediates in organic synthesis. organic-chemistry.org They can undergo a variety of subsequent reactions, known as coupling reactions, to introduce a wide range of functional groups onto the aromatic ring. For example, in the presence of a copper(I) catalyst, diazonium salts can be used in Sandmeyer reactions to introduce halides (Cl, Br) or a cyano group (CN).

Furthermore, diazonium salts can act as electrophiles and react with activated aromatic compounds, such as phenols and anilines, in azo coupling reactions to form azo compounds. These compounds are often colored and have applications as dyes and pigments. The ability to perform tandem diazotization/azo coupling reactions has been demonstrated for other amino-containing carboxamide derivatives, leading to the synthesis of novel heterocyclic systems. nih.gov

Reactions of the Amide Functionality

The amide group (-CONH2) of this compound also offers opportunities for chemical modification, including hydrolysis and substitution reactions at the nitrogen atom.

The amide bond in this compound can be cleaved through hydrolysis, a reaction that breaks the bond by adding a water molecule. This process can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The conditions required for hydrolysis, such as the concentration of the acid or base and the reaction temperature, can vary.

The hydrolysis of the amide would lead to the formation of the corresponding carboxylic acid, 2-Amino-6-chloro-4-fluorobenzoic acid, and ammonia (B1221849). This transformation can be a key step in the synthesis of other derivatives where the carboxylic acid functionality is desired.

The amide nitrogen in this compound can also undergo substitution reactions, allowing for the introduction of various substituents and the diversification of the molecular structure. While the amide nitrogen is generally less nucleophilic than the amino group, it can still react with strong electrophiles under appropriate conditions.

For example, N-alkylation of the amide can be achieved using alkyl halides, although this may require harsher conditions compared to the alkylation of the amino group. The resulting N-substituted amides can exhibit different physical, chemical, and biological properties compared to the parent compound.

The synthesis of N-substituted benzamide (B126) derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. For instance, the synthesis of N-(2-amino-4-chlorophenyl)-2-chloro-6-fluorobenzamide demonstrates the formation of an amide bond between a substituted aniline (B41778) and a benzoyl chloride. chemicalbook.com Similarly, the preparation of 2-amino-6-chloro-N-methylbenzamide from isatoic anhydride and methylamine (B109427) showcases N-substitution on the amide. nih.gov

Interactive Table: Summary of Reactivity

| Functional Group | Reaction Type | Reagent/Condition | Product Type |

| Aromatic Amino | Nucleophilic Substitution | Electrophiles (e.g., Alkyl Halides) | N-Substituted Amino Derivatives |

| Aromatic Amino | Acylation | Acyl Halides, Anhydrides | N-Acyl Derivatives |

| Aromatic Amino | Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl Derivatives |

| Aromatic Amino | Diazotization | NaNO2, HCl | Diazonium Salt |

| Amide | Hydrolysis | Acid or Base | Carboxylic Acid |

| Amide | N-Substitution | Alkyl Halides | N-Alkyl Amide Derivatives |

Formal Cycloaddition Reactions (e.g., [4+2] cycloadditions with maleic anhydride)

The aromatic ring of this compound, being a substituted benzene derivative, is generally not expected to participate directly as the diene component in a standard thermal Diels-Alder, or [4+2], cycloaddition reaction. Such reactions typically require a less aromatic, more reactive diene system. For benzene itself to undergo a [4+2] cycloaddition, it requires harsh conditions or photochemical activation, which often leads to other reaction pathways.

However, the substituents on the ring—the amino, chloro, and fluoro groups—can influence the electron density and potentially facilitate cycloaddition under specific, often catalyzed, conditions. The amino group, in particular, is a strong electron-donating group that activates the ring. In principle, this increased electron density could lower the energy barrier for a reaction with a highly reactive dienophile like maleic anhydride. Nevertheless, specific examples of this compound acting as a diene in a [4+2] cycloaddition are not prominently documented in the literature, suggesting that overcoming the inherent aromatic stability of the ring remains a significant challenge.

Alternatively, the molecule could potentially undergo cycloaddition reactions involving the functional groups. For instance, the amino group could be transformed into a diene system through a series of reactions, which could then participate in a cycloaddition. Another possibility is the formation of a benzyne (B1209423) intermediate through elimination of the halogen substituents, which could then undergo a [4+2] cycloaddition with a suitable diene. youtube.com

| Reaction Type | Potential Reactant | Plausibility for this compound | Key Considerations |

| [4+2] Cycloaddition | Maleic Anhydride | Low (as a direct diene) | High aromatic stability of the benzene ring. |

| Benzyne Cycloaddition | Furan | Plausible | Requires formation of a benzyne intermediate. |

Reactivity of the Halogen Substituents (Chlorine and Fluorine)

The presence of two different halogen atoms, chlorine and fluorine, on the aromatic ring introduces distinct reactivity profiles, particularly concerning nucleophilic aromatic substitution and metalation strategies.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, especially when the ring is activated by electron-withdrawing groups. libretexts.org In this compound, the reactivity of the halogen substituents is influenced by the electronic effects of the other groups on the ring. The amino group is strongly activating, while the benzamide group is deactivating.

Generally, in SNAr reactions, fluorine is a better leaving group than chlorine. nih.gov This is because the rate-determining step is the initial nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the high electronegativity of the fluorine atom. libretexts.org Therefore, a nucleophile would be expected to preferentially displace the fluorine atom over the chlorine atom.

The positions of the substituents are also crucial. For an SNAr reaction to proceed readily, there should ideally be a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the intermediate. libretexts.org In this molecule, the benzamide group is meta to the fluorine and ortho to the chlorine, which may influence the relative rates of substitution at these positions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org Both the primary amide (-CONH2) and the amino (-NH2) groups can act as directing metalation groups.

The amide group is considered a strong DMG. organic-chemistry.org It can chelate the lithium cation, directing the deprotonation to the adjacent ortho position. In the case of this compound, the position ortho to the amide group is occupied by the chlorine atom. The other ortho position is occupied by the amino group.

The amino group itself can also direct lithiation, although it is generally considered a weaker directing group than the amide. The most acidic proton for a DoM reaction would likely be the one positioned between two directing groups if they are situated meta to each other. In this molecule, the only available proton on the ring is at position 5, which is ortho to the fluorine and meta to both the amino and amide groups. Given the powerful directing nature of the amide group, metalation would be anticipated to occur at the position ortho to it, if that position were a C-H bond. However, since both positions ortho to the amide are substituted, a direct DoM reaction is unlikely without prior modification of the functional groups.

| Strategy | Directing Group | Target Position | Feasibility |

| Directed ortho-Metalation | Amide (-CONH2) | Position 3 (C-H) | Not directly applicable as the position is substituted by the amino group. |

| Directed ortho-Metalation | Amino (-NH2) | Position 3 (C-H) | Not directly applicable as the position is substituted by the amide group. |

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The feasibility and regioselectivity of such reactions are governed by the electronic properties of the substituents already present on the ring.

In this compound, the substituents have competing effects:

Amino (-NH2): A strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance.

Chloro (-Cl) and Fluoro (-F): These are deactivating yet ortho-, para-directing groups. They withdraw electron density through induction but can donate it via resonance. wikipedia.org

Benzamide (-CONH2): A moderately deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.

The sole available position for substitution is at C5. This position is:

Para to the activating amino group.

Ortho to the deactivating but ortho-, para-directing fluoro group.

Meta to the deactivating chloro group.

Meta to the deactivating benzamide group.

Given that the amino group is a strong para-director, electrophilic substitution is highly likely to occur at the C5 position. The directing effects of the other substituents are either in agreement (fluoro) or are weaker (chloro and amide at meta positions). Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the 5-substituted product. masterorganicchemistry.com

| Substituent | Electronic Effect | Directing Effect |

| -NH2 | Strongly Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -F | Deactivating | Ortho, Para |

| -CONH2 | Deactivating | Meta |

Application As a Key Synthetic Intermediate for Complex Molecules

Precursor for Nitrogen-Containing Heterocyclic Systems

The arrangement of functional groups in 2-Amino-6-chloro-4-fluorobenzamide makes it an ideal starting material for the synthesis of various fused nitrogen-containing heterocyclic systems. The presence of the ortho-amino group to the amide provides a reactive site for cyclization reactions, leading to the formation of diverse ring structures.

Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological activities. cardiff.ac.uk The synthesis of quinazolinone derivatives, a subset of quinazolines, can be efficiently achieved from 2-aminobenzamide (B116534) precursors. organic-chemistry.orgmarquette.edu General methods involve the condensation of the 2-aminobenzamide with various carbon sources such as aldehydes or their equivalents. organic-chemistry.org

For instance, the reaction of a 2-aminobenzamide with an aldehyde, often catalyzed by an acid, can lead to the formation of a 2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation can then yield the aromatic quinazolin-4-one. A transition-metal-free approach for the synthesis of quinazolin-4-ones involves the reaction of ortho-fluorobenzamides with amides, promoted by a base like cesium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). acs.org This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. Given the structure of this compound, it is a prime candidate for such transformations to produce highly substituted quinazolinone derivatives. The presence of the chloro and fluoro groups on the quinazolinone ring system can significantly influence the biological activity of the final product. google.com

| Reagent | Product Type | Potential Reaction |

| Aldehydes/Ketones | Quinazolinones | Cyclocondensation |

| Orthoesters | Quinazolinones | Condensation |

| Amides (with o-fluorobenzamides) | Quinazolinones | SNAr and Cyclization |

Integration into Other Heterocyclic Ring Systems (e.g., imidazoles, pyrimidines, benzothiazoles)

The versatility of this compound extends beyond quinazolines, serving as a potential precursor for other important heterocyclic systems.

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various methods, including the condensation of dicarbonyl compounds with aldehydes and ammonia (B1221849). While not a direct precursor in this classic route, the amino group of this compound can be transformed into other functionalities that can then participate in imidazole ring formation. For instance, conversion of the amino group to a reactive intermediate could allow for subsequent cyclization with an appropriate partner to form a fused imidazole system. Bicyclic and tricyclic imidazo (B10784944) derivatives have shown analgesic, anti-inflammatory, and anticonvulsant activities. nih.gov

Pyrimidines: Pyrimidines are another class of heterocycles with significant biological importance. nih.gov The synthesis of pyrimidines can be accomplished by the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. google.com While this compound is not a direct component in this synthesis, its derivatization could lead to intermediates suitable for pyrimidine (B1678525) ring formation. For example, the benzamide (B126) functionality could be modified to participate in a cyclocondensation reaction. Substituted 2-aminopyrimidines are known to be potent inhibitors of various kinases. mdpi.comnih.gov

Benzothiazoles: Benzothiazoles are bicyclic compounds with a wide array of applications in medicinal chemistry. bohrium.com The synthesis of 2-aminobenzothiazoles often involves the cyclization of phenylthiourea (B91264) derivatives, which can be prepared from the corresponding anilines. researchgate.net Therefore, this compound, being a substituted aniline (B41778), is a suitable starting material for the synthesis of highly substituted benzothiazoles. The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been shown to yield compounds with potent antitumor activity. cardiff.ac.uknih.gov The general approach involves the conversion of the aniline to a thiourea, followed by an oxidative cyclization. The presence of the fluoro and chloro substituents on the resulting benzothiazole (B30560) ring is expected to modulate its biological properties.

Building Block for Advanced Pharmaceutical Scaffolds

The heterocyclic systems derived from this compound are core components of many advanced pharmaceutical scaffolds. The strategic placement of the halogen atoms (chlorine and fluorine) can significantly impact the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Fluorine, in particular, is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and bioavailability. The presence of both fluorine and chlorine on the benzamide ring provides a unique electronic and steric profile that can be exploited in drug design. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been investigated as potent antitumor agents. cardiff.ac.uknih.gov Similarly, chloro-substituted indazole derivatives have been synthesized and evaluated as inhibitors of protein kinase B/Akt, a key target in cancer therapy. nih.gov The 2-aminopyrimidine (B69317) scaffold, which can be conceptually derived from precursors like this compound, is found in several kinase inhibitors used in oncology. nih.gov

Role in the Synthesis of Derivatives with Modifiable Properties

The functional groups present in this compound offer multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives with tunable properties.

Amino Group: The primary amino group is a versatile handle for a wide range of chemical transformations. It can be acylated, alkylated, or used to form Schiff bases. These modifications can be used to introduce new functionalities, alter solubility, or modulate biological activity.

Benzamide Group: The amide functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to esters, other amides, or other functional groups. The nitrogen of the amide can also be substituted.

This ability to systematically modify the structure of this compound makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of molecular properties to optimize therapeutic efficacy.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy would identify all unique proton environments in 2-Amino-6-chloro-4-fluorobenzamide. The chemical shift (δ) of each proton signal would indicate its electronic environment, influenced by the electron-withdrawing or -donating effects of adjacent functional groups (amino, chloro, fluoro, and amide). For instance, the protons on the aromatic ring would appear in the typical downfield region (around 6.0-8.0 ppm), with their exact shifts influenced by the positions of the substituents. The protons of the primary amine (-NH₂) and amide (-CONH₂) groups would appear as distinct signals, often broader than C-H signals, and their chemical shifts can be sensitive to solvent and concentration. Furthermore, spin-spin coupling between adjacent, non-equivalent protons would result in signal splitting (e.g., doublets, triplets), revealing which protons are neighbors in the molecular structure.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. For this compound, this would confirm the presence of the seven carbon atoms. The carbon of the carbonyl group (C=O) in the amide would be highly deshielded, appearing at the low-field end of the spectrum (typically 160-180 ppm). The aromatic carbons would appear in the approximate range of 100-160 ppm. The specific chemical shifts would be crucial for assigning each carbon in the benzene (B151609) ring, as the positions are heavily influenced by the attached amino, chloro, and fluoro groups.

Given the presence of a fluorine atom, ¹⁹F NMR would be an essential characterization technique. bldpharm.com Since ¹⁹F has a natural abundance of 100% and is a spin-1/2 nucleus, it is highly sensitive for NMR experiments. bldpharm.com A ¹⁹F NMR spectrum of this compound would show a single resonance, confirming the presence of one chemical environment for fluorine. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Additionally, coupling between the fluorine nucleus and nearby protons (³JHF and ⁴JHF) would be observable in both the ¹H and ¹⁹F spectra, providing further confirmation of the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₇H₆ClFN₂O), high-resolution mass spectrometry would confirm the exact molecular mass (188.0156 g/mol ). The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Analysis of the fragmentation pattern would reveal the loss of stable neutral molecules or radicals (e.g., loss of the amide group, halogen atoms), providing corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Identifying Key Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching of the primary amine and the amide would appear as distinct peaks in the region of 3100-3500 cm⁻¹. The C=O (carbonyl) stretching of the amide group would produce a strong, sharp absorption band around 1650-1690 cm⁻¹. bldpharm.com Aromatic C-H and C=C stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. Finally, stretches corresponding to the C-Cl and C-F bonds would be visible in the fingerprint region (below 1400 cm⁻¹).

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. It would also reveal how the molecules are arranged relative to one another in the crystal lattice, including any intermolecular interactions such as hydrogen bonding between the amine and amide groups of neighboring molecules. This information is crucial for understanding the solid-state properties of the compound. For related structures, such as 2-amino-4-chlorobenzonitrile, detailed crystallographic data including the crystal system and space group have been reported.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Molecular and Electronic Structures

Density Functional Theory (DFT) Optimizations and Energy Calculations

No published studies were found that have performed Density Functional Theory (DFT) optimizations to determine the ground-state molecular geometry and electronic energy of 2-Amino-6-chloro-4-fluorobenzamide. Such calculations would typically involve various functionals and basis sets to achieve a balance between computational cost and accuracy.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity, as the energy gap between these orbitals provides insights into its electron-donating and accepting capabilities.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Information regarding the Molecular Electrostatic Potential (MEP) map of this compound is not present in the current body of scientific literature. An MEP analysis would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule, which is fundamental for predicting its interaction with other chemical species.

Vibrational Spectroscopy Simulations and Comparative Analysis

No computational studies simulating the infrared (IR) and Raman spectra of this compound have been published. Such simulations, typically performed using DFT methods, are essential for assigning the vibrational modes observed in experimental spectra and for providing a deeper understanding of the molecule's structural characteristics.

Conformational Analysis and Intramolecular Interactions

A conformational analysis of this compound, which would involve scanning the potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. Furthermore, there is no information on the specific intramolecular interactions, such as hydrogen bonds, that might influence its conformational preferences.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would provide valuable insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with solvent molecules, which are crucial for understanding its behavior in different environments.

Advanced Analytical Methodologies for 2 Amino 6 Chloro 4 Fluorobenzamide and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Amino-6-chloro-4-fluorobenzamide. rsc.org It offers high resolution and sensitivity, making it ideal for both purity determination and quantitative assays.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of pharmaceutical compounds. The development of a robust RP-HPLC method for this compound involves a systematic optimization of several key parameters to achieve the desired separation and quantification.

Key Optimization Parameters in RP-HPLC Method Development:

| Parameter | Description | Typical Conditions for Benzamide (B126) Analysis |

| Stationary Phase | The choice of the analytical column is critical. C18 columns are widely used due to their hydrophobicity, providing good retention for moderately polar compounds like benzamides. | Phenomenex Luna C18(2) (150 mm x 4.6 mm, 3 µm) or similar. nih.gov |

| Mobile Phase | A mixture of an aqueous buffer and an organic modifier is used to elute the analytes. The composition, pH, and additives of the mobile phase significantly influence selectivity and resolution. | Acetonitrile and water are common mobile phase constituents. acgpubs.org The pH is often adjusted with acids like trifluoroacetic acid (TFA) or orthophosphoric acid to control the ionization of the amine group and improve peak shape. nih.govacgpubs.org |

| Flow Rate | The speed at which the mobile phase passes through the column affects analysis time and efficiency. | Typically in the range of 0.8 to 1.5 mL/min for standard HPLC columns. |

| Detection Wavelength | The UV detector wavelength is selected based on the maximum absorbance of this compound to ensure high sensitivity. | A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously, which is useful for impurity profiling. nih.gov |

| Column Temperature | Controlling the column temperature can improve peak shape and reproducibility. | Often maintained around 25-50°C to ensure consistent retention times. nih.gov |

A design of experiment (DoE) approach can be systematically employed to optimize these parameters, ensuring a robust and reliable analytical method. nih.gov For instance, a Box-Behnken design can be used to study the effects of variables like mobile phase composition, pH, and flow rate on critical quality attributes such as resolution and tailing factor. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. ajpaonline.compharmtech.com This is achieved by using columns packed with sub-2 µm particles, which leads to higher separation efficiency. pharmtech.comamericanpharmaceuticalreview.com The benefits of UHPLC are particularly valuable for analyzing complex samples containing multiple impurities closely related in structure to the main component.

Advantages of UHPLC for this compound Analysis:

| Feature | Benefit |

| Increased Resolution | The higher efficiency of UHPLC columns allows for better separation of closely eluting impurities from the main peak of this compound. pharmtech.comamericanpharmaceuticalreview.com |

| Faster Analysis Times | The use of shorter columns and higher flow rates significantly reduces the run time per sample, increasing throughput. pharmtech.comamericanpharmaceuticalreview.com |

| Reduced Solvent Consumption | Shorter analysis times and lower flow rates (on narrower columns) lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique. pharmtech.com |

| Increased Sensitivity | Sharper and narrower peaks obtained with UHPLC result in higher peak heights and thus improved sensitivity, which is crucial for detecting trace-level impurities. pharmtech.com |

The transition from an HPLC to a UHPLC method requires careful consideration of method transfer principles, including geometric scaling of column dimensions and gradient conditions to maintain the separation profile. americanpharmaceuticalreview.com

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily used to identify and quantify volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

The analysis of fluorinated compounds by GC can sometimes be challenging due to their potential reactivity. researchgate.net However, with the appropriate column and conditions, it is a highly effective method.

Typical GC System Configuration for Volatile Impurity Analysis:

| Component | Description |

| Injector | A split/splitless inlet is commonly used, with the split mode being suitable for higher concentration analytes and the splitless mode for trace analysis. |

| Column | A capillary column with a non-polar or mid-polar stationary phase is typically employed. For example, a DB-5ms or similar column is often suitable for a wide range of volatile organic compounds. rsc.org |

| Carrier Gas | Helium or hydrogen is typically used as the carrier gas. |

| Oven Temperature Program | A temperature gradient is programmed to ensure the separation of compounds with different boiling points. |

| Detector | A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. A mass spectrometer (MS) can be used for identification of unknown impurities. |

A headspace GC (HS-GC) method can also be developed for the determination of residual solvents, where the sample is heated in a sealed vial and the vapor phase is injected into the GC.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide a powerful tool for the comprehensive analysis of this compound and its derivatives.

LC-MS/MS:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC or UHPLC with the high selectivity and sensitivity of a tandem mass spectrometer. This technique is invaluable for:

Impurity Identification: LC-MS/MS can provide molecular weight and structural information for unknown impurities, even at very low levels.

Trace Quantification: The high sensitivity of MS detection allows for the accurate quantification of trace-level impurities that may not be detectable by UV.

GC-MS:

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile compounds. thermofisher.com In the analysis of this compound, GC-MS is crucial for:

Unambiguous Identification of Volatile Impurities: The mass spectrum of an unknown peak can be compared to a library of spectra for positive identification.

Confirmation of Starting Materials and By-products: GC-MS can confirm the presence or absence of volatile reagents and by-products from the synthetic route.

The use of high-resolution mass spectrometry (HRMS) in both LC and GC applications can further enhance the confidence in identification by providing highly accurate mass measurements. thermofisher.com

Derivatization Strategies for Improved Detection and Separation of Amine Functionalities

The primary amine group in this compound can present challenges in chromatographic analysis, such as poor peak shape and low detector response. Derivatization, the chemical modification of the analyte, can be employed to overcome these issues. nih.gov

The primary goals of derivatization in this context are:

Increase Volatility for GC Analysis: The polar amine group can be converted to a less polar, more volatile derivative suitable for GC. researchgate.net

Enhance UV or Fluorescence Detection in HPLC: A chromophore or fluorophore can be attached to the amine group to significantly increase its detectability. researchgate.net

Improve Chromatographic Behavior: Derivatization can reduce tailing and improve peak symmetry.

Common Derivatization Reagents for Primary Amines:

| Reagent | Technique | Advantages |

| Acylating Agents (e.g., Benzoyl Chloride) | GC, HPLC | Forms stable derivatives, can improve thermal stability for GC. nih.gov |

| Silylating Agents (e.g., BSTFA) | GC | Increases volatility and thermal stability. researchgate.net |

| o-Phthalaldehyde (OPA) | HPLC (Fluorescence) | Reacts rapidly with primary amines to form highly fluorescent derivatives. nih.govnih.gov |

| Dansyl Chloride | HPLC (Fluorescence/UV) | Forms stable, highly fluorescent derivatives. rsc.org |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | HPLC (Fluorescence/UV) | Reacts with primary and secondary amines to form fluorescent derivatives. nih.gov |

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction and avoid the formation of by-products that could interfere with the analysis. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Halogen and Amino Substituents on Chemical Reactivity and Interactions

The presence and position of halogen and amino substituents on the benzamide (B126) ring are critical determinants of the molecule's chemical personality. Halogens, such as chlorine and fluorine, are known to modulate a compound's lipophilicity, electronic properties, and metabolic stability. The strong electron-withdrawing nature of the fluorine atom at the 4-position and the chlorine atom at the 6-position significantly influences the electron density distribution across the aromatic ring. This, in turn, affects the acidity of the amide proton and the basicity of the amino group.

The amino group at the 2-position is a key hydrogen bond donor and can participate in crucial interactions with biological macromolecules. nih.gov Its position relative to the chloro and fluoro substituents creates a specific electronic and steric environment that can enhance binding affinity and selectivity for a particular target. Research on related benzamide derivatives has shown that the nature and position of substituents can dramatically alter biological activity. For instance, studies on other halogenated amino acids have highlighted the significant pharmacological activities that arise from the presence of halogens. mdpi.com

The crystal structure of related compounds like 2-amino-6-chloro-N-methylbenzamide reveals how molecules can be linked by N—H⋯O hydrogen bonds, forming layered structures. nih.gov This provides insight into the potential intermolecular interactions that 2-Amino-6-chloro-4-fluorobenzamide could engage in within a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.

For benzamide derivatives, QSAR studies can elucidate the physicochemical properties that are most influential in determining their biological effects. Descriptors such as molecular weight, lipophilicity (logP), and electronic parameters are used to build these predictive models. nih.govresearchgate.net The goal is to develop robust models with high predictive power, which are validated using both internal and external test sets of molecules. nih.govresearchgate.net Successful QSAR models for benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have demonstrated the ability to predict antibacterial activity with a high degree of accuracy. nih.govresearchgate.net

The development of reliable QSAR models requires careful selection of molecular descriptors and statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN). rsc.org For a series of 2-amino-6-aryl sulfonylbenzonitriles, both MLR and ANN models yielded noteworthy results in predicting their activity as non-nucleoside reverse transcriptase inhibitors of HIV-1. rsc.org

| QSAR Model Validation Parameters | |

| Parameter | Description |

| r² | The coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (or r²CV) | The cross-validated correlation coefficient, a measure of the model's internal predictive ability. A high value (>0.5) is generally considered indicative of a robust model. nih.gov |

| r²pred | The correlation coefficient for an external test set, indicating the model's ability to predict the activity of new compounds. |

| SEE | Standard Error of Estimate. |

| ONC | Optimum Number of Components. |

This table outlines key statistical parameters used to validate the predictive power of QSAR models.

Comparative Molecular Field Analysis (CoMFA) and Molecular Similarity Approaches

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields of a set of aligned molecules. nih.govmdpi.com This method generates 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com

CoMFA studies on various compound series have proven to be a valuable tool in drug design. nih.govresearchgate.net For instance, in the study of N-phenylpyrimidine-4-amine derivatives, CoMFA and the related Comparative Molecular Similarity Index Analysis (CoMSIA) models established a clear structure-activity relationship and provided valuable information for substituting chemical groups to enhance inhibitory activity. mdpi.com CoMSIA expands on CoMFA by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. frontiersin.org

The success of CoMFA and CoMSIA is highly dependent on the alignment of the molecules in the dataset. researchgate.net These models have been successfully applied to a variety of targets, including α1A-adrenergic receptor antagonists and acetylcholinesterase inhibitors, guiding the synthesis of new and more potent compounds. researchgate.netfrontiersin.org

| 3D-QSAR Field Contributions | |

| Field | Description |

| Steric | Relates to the shape and size of the molecule. |

| Electrostatic | Pertains to the distribution of charge on the molecule. |

| Hydrophobic | Describes the molecule's affinity for non-polar environments. |

| Hydrogen Bond Donor | Indicates the potential of a group to donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptor | Indicates the potential of a group to accept a hydrogen atom in a hydrogen bond. |

This table describes the different molecular fields analyzed in CoMFA and CoMSIA studies to understand their contribution to biological activity.

Ligand-Based and Structure-Based Design Principles for Novel Benzamide Analogs

The design of novel benzamide analogs can be approached from two main perspectives: ligand-based and structure-based design. nih.gov

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information derived from a set of known active ligands. Techniques like pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and 3D-QSAR methods like CoMFA and CoMSIA fall under this category. mdpi.com

Structure-based design , on the other hand, is utilized when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. ethernet.edu.et This method involves docking potential ligands into the active site of the target to predict their binding mode and affinity. nih.gov Structure-activity relationship studies of benzimidazole-ureas as inhibitors of VEGFR-2 and TIE-2 kinase receptors have been supported by X-ray crystallography, elucidating the crucial role of specific nitrogen atoms in binding. acs.org

The integration of both ligand-based and structure-based approaches can lead to a more comprehensive and successful drug discovery campaign. nih.gov By combining the knowledge of ligand SAR with the structural details of the target's binding site, medicinal chemists can rationally design novel benzamide analogs with improved potency, selectivity, and pharmacokinetic properties. The design of novel 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as potent Bcr-Abl inhibitors exemplifies the successful application of such combinational strategies. acs.org

Emerging Research Directions and Future Perspectives

Development of Chemo- and Regioselective Synthetic Methods

The precise and controlled synthesis of 2-Amino-6-chloro-4-fluorobenzamide and its derivatives is a critical area of ongoing research. Scientists are actively developing novel chemo- and regioselective methods to improve efficiency, yield, and sustainability.

Recent advancements in organic synthesis have introduced innovative strategies for creating substituted benzamides. These include microwave-assisted, solvent-free reactions that offer shorter reaction times and high yields. researchgate.net For instance, the use of iodine-alumina as a catalyst under microwave irradiation has proven effective for the synthesis of N-substituted benzamides. researchgate.net Furthermore, methods like the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in a basic medium, provide a foundational technique for synthesizing benzamide (B126) derivatives. tifr.res.in

Researchers are also exploring transition metal-catalyzed reactions to achieve site-selective functionalization of complex molecules. acs.org These methods allow for the precise modification of specific C-H bonds, enabling the synthesis of highly tailored benzamide structures. The development of peptide-catalyzed bromination reactions further expands the toolkit for creating enantiomerically pure atropisomeric benzamides, which are chiral due to hindered rotation around a single bond. acs.org The ability to control the three-dimensional structure of these molecules is crucial for their application in various fields.

A significant challenge in the synthesis of fluorinated compounds is the regioselective introduction of the fluorine atom. Recent breakthroughs include the use of α-fluoronitroalkenes as synthetic surrogates for unstable α-fluoroalkynes in cycloaddition reactions, providing a regioselective route to 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org Such innovative approaches are vital for the efficient and selective synthesis of complex fluorinated molecules like this compound.

Exploration in Materials Science and Polymer Chemistry Applications

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make this compound a promising building block for advanced materials and polymers.

Fluorinated polymers are known for their desirable characteristics, including chemical resistance, UV stability, and low water absorption. researchgate.net The incorporation of fluorine into polyamides and other polymers can significantly enhance their properties. For example, fluorinated polyamides have demonstrated high transparency and a low yellowness index, making them suitable for applications as organic glass. mdpi.com Research has shown that introducing fluorine side chains can improve the transparency of polyamide films. mdpi.com

The self-assembly of fluorinated polymers in solution is another area of active investigation. rsc.org Due to the high electronegativity of fluorine, these polymers can form unique morphologies with novel properties, opening doors for applications in nanotechnology and smart materials. rsc.org Furthermore, fluorinated polyimides are being explored for their gas transport properties, with potential applications in gas separation membranes. rsc.org The presence of fluorine can enhance the fractional free volume of the polymer, leading to higher gas permeability. rsc.org

The table below summarizes the potential impact of incorporating fluorinated benzamide moieties into polymers.

| Property | Enhancement due to Fluorinated Benzamide Incorporation |

| Thermal Stability | Increased resistance to heat degradation. |

| Chemical Resistance | Improved stability in the presence of various chemicals. |

| Optical Transparency | Reduced yellowness and improved clarity. |

| Surface Properties | Lower surface energy and increased hydrophobicity. |

| Gas Permeability | Enhanced gas transport for separation applications. |

Advanced In Silico Methodologies for Predictive Modeling and Lead Optimization

Computational chemistry and in silico modeling are becoming indispensable tools in the study of molecules like this compound. These methods allow for the prediction of molecular properties, reaction mechanisms, and biological activities, thereby accelerating the research and development process.

Molecular docking studies are widely used to investigate the binding interactions of substituted benzamides with biological targets. nih.govresearchgate.net These simulations can predict the binding affinity and mode of interaction, providing valuable insights for the design of new therapeutic agents. researchgate.netnih.gov For example, docking studies have been used to understand the binding of benzamide derivatives to histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. nih.gov QSAR models correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. nih.gov These models have been successfully applied to study the antimicrobial activity of substituted benzamides. nih.gov

Density Functional Theory (DFT) calculations provide detailed information about the electronic structure, geometry, and reactivity of molecules. nih.gov DFT can be used to study reaction mechanisms, predict spectroscopic properties, and analyze various molecular descriptors that are important for understanding a compound's behavior. nih.gov Molecular dynamics simulations can further probe the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. nih.govresearchgate.net

The following table outlines key in silico methods and their applications in the study of substituted benzamides.

| In Silico Method | Application in Benzamide Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govresearchgate.net |

| QSAR | Modeling the relationship between chemical structure and biological activity. nih.gov |

| DFT Calculations | Investigating electronic structure, reactivity, and reaction mechanisms. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior and stability of molecules and complexes. nih.gov |

Interdisciplinary Research Integrating Organic Synthesis with Advanced Analytical Techniques

The comprehensive characterization of this compound and its derivatives relies on the integration of organic synthesis with a suite of advanced analytical techniques. This interdisciplinary approach is crucial for confirming chemical structures, assessing purity, and understanding the material properties of newly synthesized compounds.

The synthesis of novel benzamide derivatives is typically followed by extensive structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS). mdpi.com These methods provide definitive proof of the molecular structure. Infrared (IR) spectroscopy is also employed to identify characteristic functional groups within the molecule. nih.gov

For materials science applications, techniques like X-ray diffraction are used to study the crystal structure and packing of benzamide-containing materials. acs.org Understanding the solid-state structure is essential as it influences the material's physical properties. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to evaluate the thermal stability of polymers incorporating these moieties. rsc.org

The collaboration between synthetic chemists and analytical scientists is paramount. Synthetic chemists design and create new molecules, while analytical scientists provide the crucial data to confirm their identity and purity and to characterize their properties. researchgate.net This synergistic relationship is essential for advancing the field and exploring the full potential of compounds like this compound. The development of novel catalysts and synthetic methods often goes hand-in-hand with the use of advanced analytical techniques to characterize the resulting products and optimize reaction conditions. researchgate.net

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Amino-6-chloro-4-fluorobenzamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation and amidation steps. For example, halogenated benzamide derivatives are often synthesized via nucleophilic aromatic substitution (NAS) on fluorinated or chlorinated benzoic acid precursors, followed by coupling with ammonia or amines. Purification is critical: recrystallization using solvents like ethanol or acetone (based on solubility data for similar compounds) can improve yield and purity . Chromatographic techniques (e.g., silica gel chromatography) are recommended for isolating regioisomers, as seen in studies on ethyl 2-amino-4-fluorobenzoate . Storage at 0–6°C (as per halogenated benzamide guidelines) minimizes decomposition .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of halogenated benzamides?

- Methodological Answer :

- NMR : and NMR distinguish between chloro and fluoro substituents. For example, in 4-amino-2-fluorobenzamide, NMR shows distinct shifts at ~-110 ppm for fluorine adjacent to the amide group .

- IR Spectroscopy : Amide C=O stretches (~1650 cm) and NH bends (~1600 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, as demonstrated for 2-amino-5-bromo-4-chlorobenzamide (CHBrClNO) .

Advanced Research Questions

Q. How can computational modeling resolve conflicting reactivity data in halogenated benzamide synthesis?

- Methodological Answer : Density functional theory (DFT) calculations predict regioselectivity in NAS reactions. For instance, fluorine’s strong electron-withdrawing effect directs substitution to the para position in 4-fluoro-2-aminobenzamide derivatives . Contradictions in reported reaction yields (e.g., 70–85% for similar compounds) may arise from solvent polarity or catalyst choice. Benchmark computational results against experimental data from PubChem or DSSTox entries .

Q. What strategies mitigate discrepancies in reported melting points for halogenated benzamides?

- Methodological Answer : Polymorphism and impurities often cause variability. For example, 4-amino-2-chlorobenzoic acid has a reported mp of 210–215°C , while impurities (e.g., residual solvents) lower observed values. Standardize protocols:

- Use differential scanning calorimetry (DSC) for precise measurements.

- Compare with high-purity commercial references (e.g., Kanto Reagents’ 97.0%+ purity standards) .

Q. How do steric and electronic effects influence the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorine’s electronegativity enhances binding to enzyme active sites (e.g., kinase inhibition assays, as seen in benzothiazole derivatives ).

- Structure-Activity Relationship (SAR) : Chlorine at position 6 increases steric hindrance, reducing binding affinity in some cases. Compare with 3-amino-4-chlorobenzamide’s bioactivity data .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in spectroscopic data across studies?

- Methodological Answer :

- Cross-validate using multiple techniques (e.g., NMR, IR, and X-ray crystallography for 2-amino-5-chlorobenzoic acid derivatives ).

- Reference authoritative databases like PubChem or NIST Chemistry WebBook for canonical spectra .

- Document solvent and instrument parameters, as chemical shifts vary with deuterated solvents .

Ethical & Compliance Considerations

Q. What guidelines ensure ethical use of halogenated benzamides in biological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.